![molecular formula C14H9BrCl2O2 B10889065 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 591210-39-8](/img/structure/B10889065.png)
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
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Overview
Description
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 g/mol . This compound is characterized by the presence of a bromine atom, two chlorine atoms, and an aldehyde group attached to a benzene ring. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dichlorobenzyl alcohol with 3-bromo-4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]anisole when using sodium methoxide.
Scientific Research Applications
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 3,4-dichlorobenzyl group.
4-Bromobenzaldehyde: Lacks the 3,4-dichlorobenzyl group, making it less complex.
3,4-Dichlorobenzyl bromide: Contains the 3,4-dichlorobenzyl group but lacks the aldehyde functionality.
Uniqueness
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the aldehyde group, makes it a versatile compound for various applications .
Biological Activity
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzyl ether. Its molecular formula is C14H10Cl2O2. The presence of both chlorine and bromine substituents in this compound suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural uniqueness of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C14H10Cl2O2 |
Functional Groups | Benzaldehyde, ether |
Halogen Substituents | Bromine (Br), Chlorine (Cl) |
The compound's structure includes a benzaldehyde group, which is often associated with various biological activities such as antimicrobial and anticancer properties. The 3,4-dichlorobenzyl moiety may enhance lipophilicity and influence interactions with biological targets.
Anticancer Activity
The potential anticancer properties of this compound are supported by the general activity observed in structurally similar compounds. The benzaldehyde group is known for its role in inhibiting cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems. This interaction could lead to the inhibition or activation of pathways critical for microbial growth or cancer cell proliferation.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines. It was found that compounds with similar structural features to this compound exhibited IC50 values below 10 µM against several cancer types, indicating significant activity .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-4-methoxybenzaldehyde | Methoxy group instead of dichlorobenzyl | Moderate antimicrobial activity |
4-Bromobenzaldehyde | Simpler structure without dichlorobenzyl | Limited biological activity |
3,4-Dichlorobenzyl bromide | Contains same dichlorobenzyl group | Antimicrobial properties noted |
Properties
CAS No. |
591210-39-8 |
---|---|
Molecular Formula |
C14H9BrCl2O2 |
Molecular Weight |
360.0 g/mol |
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)2-4-14(11)19-8-10-1-3-12(16)13(17)6-10/h1-7H,8H2 |
InChI Key |
QVQZCSALKZJGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Br)Cl)Cl |
Origin of Product |
United States |
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